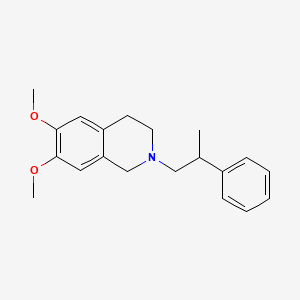![molecular formula C18H21Br2NO B4957773 N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide](/img/structure/B4957773.png)
N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide, also known as ADBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADBAC is a white crystalline solid that is soluble in organic solvents and has a melting point of 174-176°C. In
作用机制
The mechanism of action of N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide is not fully understood. However, studies have shown that this compound inhibits the growth of bacteria and viruses by disrupting their cell membranes. This compound also has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, studies have shown that this compound can cause skin irritation and respiratory problems in humans. This compound has also been shown to have an inhibitory effect on some enzymes in the liver.
实验室实验的优点和局限性
N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide has several advantages for use in laboratory experiments. It is relatively stable and can be easily synthesized on a large scale. This compound is also soluble in organic solvents, which makes it easy to use in various experiments. However, this compound has some limitations. It can cause skin irritation and respiratory problems in humans, which can be a safety concern. This compound also has an inhibitory effect on some enzymes in the liver, which can affect the results of certain experiments.
未来方向
There are several future directions for research on N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide. One area of research is the development of new antiviral and antibacterial agents based on the structure of this compound. Another area of research is the development of new anticancer agents based on the mechanism of action of this compound. In agriculture, there is a need for the development of new pesticides and fungicides that are less harmful to the environment. In materials science, there is a need for the development of new surfactants and dispersants that are more effective and environmentally friendly.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential use as an antiviral and antibacterial agent, an anticancer agent, a pesticide, a fungicide, a surfactant, and a dispersant. This compound has several advantages for use in laboratory experiments, but it also has some limitations. There are several future directions for research on this compound, and further studies are needed to fully understand its potential applications.
合成方法
The synthesis of N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide involves the reaction of 1-adamantylamine with 2,6-dibromobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.
科学研究应用
N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an antiviral and antibacterial agent. This compound has also been studied for its potential use as an anticancer agent. In agriculture, this compound has been used as a pesticide and a fungicide. In materials science, this compound has been used as a surfactant and a dispersant.
属性
IUPAC Name |
N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Br2NO/c1-10(22)21-17-15(19)5-14(6-16(17)20)18-7-11-2-12(8-18)4-13(3-11)9-18/h5-6,11-13H,2-4,7-9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAJWROAEQDQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)C23CC4CC(C2)CC(C4)C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]glycinate](/img/structure/B4957699.png)
![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)
![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)
![N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B4957725.png)
![allyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4957734.png)
![1-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4957742.png)

![3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-3-(phenylsulfonyl)-1-propanone](/img/structure/B4957765.png)
![N-(4-methylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4957779.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-phenylpropanamide](/img/structure/B4957783.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)